6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine
Description
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAXQOVMGHKWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556311-09-1 | |
| Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the target compound . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-assisted synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Condensation Reagents: Benzohydrazides and enaminonitriles are commonly used in condensation reactions.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-A]pyrimidines and fused heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study found that this compound displayed effective inhibitory effects against a range of bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism contributing to its antimicrobial efficacy.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. In vitro studies indicated that this compound could reduce oxidative stress and inflammation in neuronal cells, suggesting its application in treating conditions such as Alzheimer's disease and Parkinson's disease.
Agricultural Applications
Pesticide Development
The structural features of this compound make it a candidate for developing new pesticides. Research has shown that compounds with similar triazole structures exhibit fungicidal properties. Preliminary studies suggest that this compound could be effective against various fungal pathogens affecting crops.
Herbicide Activity
Additionally, the compound's herbicidal potential has been explored. Field trials indicated that formulations containing this compound significantly reduced weed populations without harming desirable crops. This dual action makes it a valuable asset in integrated pest management strategies.
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that these polymers can be used in applications ranging from coatings to advanced composites.
Nanotechnology
The compound's unique properties have also led to its exploration in nanotechnology. Studies have demonstrated that this compound can be used as a precursor for synthesizing nanoparticles with specific catalytic properties. These nanoparticles have potential applications in environmental remediation and energy conversion processes.
Summary Table of Applications
| Application Area | Specific Applications | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxic effects on cancer cell lines |
| Antimicrobial agents | Effective against various bacterial strains | |
| Neuroprotective agents | Reduces oxidative stress and inflammation | |
| Agricultural Science | Pesticides | Effective against fungal pathogens |
| Herbicides | Reduces weed populations without crop damage | |
| Material Science | Polymer chemistry | Enhances thermal stability and mechanical properties |
| Nanotechnology | Precursor for nanoparticles with catalytic properties |
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 6-bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine:
*Varies with R-group substitutions.
Key Differences and Implications
Core Structure: Pyrimidine vs. Pyridine derivatives (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) are often used as intermediates but show reduced bioactivity due to fewer binding sites .
Substituent Position and Type: Bromine at C6 vs. C5: Bromine at C6 in the pyrimidine core (target compound) improves electrophilicity, facilitating nucleophilic substitution reactions in drug design. In contrast, 5-bromo-pyridine derivatives (e.g., 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) are less reactive due to steric hindrance . Carboxamide vs. Bromine: Derivatives with a carboxamide group at C6 (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) exhibit enhanced solubility and antiproliferative activity against cancer cell lines (IC₅₀ values: 2.7–4.9 µM) compared to brominated analogues .
Biological Activities: Antitumor Activity: Brominated triazolopyrimidines (e.g., the target compound) inhibit tubulin polymerization and kinase activity, showing promise in cancer therapy . Carboxamide derivatives demonstrate superior cytotoxicity in liver carcinoma (HEPG2-1) models . Antimicrobial and Herbicidal Effects: Pyrimidine-based compounds generally outperform pyridine analogues in antimicrobial assays due to their ability to disrupt microbial DNA synthesis .
Biological Activity
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Chemical Formula : CHBrN
- CAS Number : 1556311-09-1
- Molecular Weight : 211.00 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes key findings regarding their antiproliferative effects across various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 3.91 | Induces apoptosis and G2/M phase arrest |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibitor |
| Compound 4 | MGC-803 | 2.1 | LSD1/KDM1A inhibitor |
| Compound 6n | A549 | 5.9 | Induces apoptosis; S-phase cell cycle arrest |
The biological activity of these compounds is linked to their ability to inhibit key signaling pathways involved in cancer progression:
- ERK Signaling Pathway : Compounds have been shown to inhibit phosphorylation levels of ERK1/2 and related proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Tubulin Polymerization : Certain derivatives act as inhibitors of tubulin polymerization, disrupting mitotic spindle formation and inducing cell cycle arrest .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study reported its effectiveness against Enterococcus faecium, a significant pathogen in healthcare settings:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazolo derivative | Enterococcus faecium | Specific MIC values not detailed |
This compound exhibited narrow-spectrum antibacterial properties, indicating its potential for further development as an antimicrobial agent .
Case Study 1: Cancer Cell Lines
A study evaluated the antiproliferative effects of several derivatives against human cancer cell lines including MCF-7 (breast), A549 (lung), and HCT-116 (colon). The most potent compound showed an IC value of 0.53 µM against HCT-116 cells, indicating strong cytotoxicity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of various triazolo derivatives and their antibacterial efficacy against the ESKAPE pathogens. The results indicated that certain derivatives had significant inhibitory effects on Enterococcus faecium infections .
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure of 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine?
Answer:
The structural confirmation of this compound requires a combination of 1H and 13C nuclear magnetic resonance (NMR) spectroscopy to identify proton and carbon environments, particularly distinguishing the bromine-substituted position and the amine group. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass and isotopic patterns due to the bromine atom. For crystalline derivatives, X-ray crystallography resolves bond lengths and angles, as demonstrated in triazolopyrimidine analogs .
Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from regioisomeric impurities or solvent effects . To address this:
- Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm connectivity and assign ambiguous signals.
- Compare experimental data with density functional theory (DFT)-calculated NMR shifts for predicted structures.
- Use deuterated solvents with varying polarities to assess solvent-induced shifts, as seen in similar triazolopyrimidine studies .
Basic: What synthetic routes are commonly employed for preparing this compound?
Answer:
Synthesis typically involves:
Cyclocondensation of aminopyrimidine precursors with nitriles or hydrazines to form the triazole ring.
Bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C).
Amine functionalization via nucleophilic substitution or catalytic hydrogenation, as reported for structurally related compounds .
Advanced: What strategies optimize reaction yields in the bromination step of triazolopyrimidine derivatives?
Answer:
Key optimizations include:
- Temperature control : Maintain sub-ambient temperatures (−10°C to 5°C) to minimize side reactions.
- Catalyst use : Lewis acids like FeCl3 enhance regioselectivity for bromination at the 6-position.
- Stoichiometric adjustments : A 1.2:1 molar ratio of brominating agent to substrate reduces over-bromination.
These parameters were validated in the synthesis of analogous brominated triazolopyrimidines .
Advanced: How can X-ray crystallography validate the structural integrity of this compound?
Answer:
Single-crystal X-ray diffraction provides absolute configuration and bond geometry . Steps include:
- Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.
- Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : Software like SHELXL refines atomic positions and thermal parameters, as applied to N-(4-chlorophenyl)-triazolopyrimidine analogs .
Advanced: What computational methods predict the binding affinity of derivatives to biological targets?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Screens interactions with target proteins (e.g., kinases) using predefined binding pockets.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Quantitative structure-activity relationship (QSAR) models : Correlate substituent effects (e.g., bromine’s electronegativity) with activity, as shown in pharmacokinetic studies of triazolopyrimidines .
Advanced: How to address solubility challenges in biological assays for this compound?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without denaturing proteins.
- Prodrug formulation : Introduce hydrolyzable groups (e.g., acetyl) to the amine, improving bioavailability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for hydrophobic triazolopyrimidines .
Advanced: What analytical techniques differentiate regioisomers in triazolopyrimidine synthesis?
Answer:
- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to separate regioisomers.
- Liquid chromatography-mass spectrometry (LC-MS) : Monitor molecular ion fragments to confirm bromine positioning.
- Nuclear Overhauser effect (NOE) NMR : Identify spatial proximity of substituents, as applied to 6,8-dibromo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
